5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl alcohol and a suitable base, such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using pyridin-4-ylmethylamine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group, which may affect its reactivity and biological activity.
5-((3-hydroxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide: Contains a hydroxybenzyl group instead of a methoxybenzyl group, which may influence its chemical properties and interactions.
Uniqueness
The presence of the methoxybenzyl group in 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from similar compounds.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-4-2-3-15(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-14-5-7-21-8-6-14/h2-10,13H,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZNRVQEHFTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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